2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-
Brand Name: Vulcanchem
CAS No.: 3242-86-2
VCID: VC4797929
InChI: InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2
SMILES: C1CCC2=C(C1)C=CC(=C2)CCN
Molecular Formula: C12H17N
Molecular Weight: 175.275

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-

CAS No.: 3242-86-2

Cat. No.: VC4797929

Molecular Formula: C12H17N

Molecular Weight: 175.275

* For research use only. Not for human or veterinary use.

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- - 3242-86-2

Specification

CAS No. 3242-86-2
Molecular Formula C12H17N
Molecular Weight 175.275
IUPAC Name 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine
Standard InChI InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2
Standard InChI Key CONXRIXRWSVVIC-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC(=C2)CCN

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- features a bicyclic framework comprising a tetrahydronaphthalene (tetralin) moiety linked to an ethylamine side chain. The hydrogenation of the naphthalene ring reduces aromaticity, resulting in a partially saturated structure that enhances conformational flexibility. The IUPAC name, 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine, reflects this topology .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC12H17N\text{C}_{12}\text{H}_{17}\text{N}
Molecular Weight175.27 g/mol
SMILESC1CCC2=C(C1)C=CC(=C2)CCN\text{C1CCC2=C(C1)C=CC(=C2)CCN}
InChIKeyCONXRIXRWSVVIC-UHFFFAOYSA-N

Stereochemical Considerations

The tetrahydronaphthalene core introduces two chiral centers at positions 5 and 8, enabling enantiomeric differentiation. Computational models predict that the (5R,8S) configuration minimizes steric strain, though experimental validation remains pending .

Synthesis and Derivative Formation

Core Synthetic Pathways

The synthesis of 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- typically involves reductive amination or N-alkylation strategies. A representative route, adapted from analogous tetralin derivatives, proceeds as follows:

  • Reductive Amination: 7-Methoxy-2-tetralone is reacted with propylamine under hydrogenation conditions (Raney Ni, H2\text{H}_2) to yield the corresponding secondary amine .

  • Demethylation: Boron tribromide (BBr3\text{BBr}_3) in dichloromethane selectively removes the methoxy group, yielding the primary amine .

Scheme 1: Simplified Synthesis

7-Methoxy-2-tetraloneRaney NiPropylamine, H2Intermediate Amine-40°CBBr32-Naphthaleneethanamine, 5,6,7,8-tetrahydro-\text{7-Methoxy-2-tetralone} \xrightarrow[\text{Raney Ni}]{\text{Propylamine, } \text{H}_2} \text{Intermediate Amine} \xrightarrow[\text{-40°C}]{\text{BBr}_3} \text{2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-}

Derivative Optimization

Modifications to the ethylamine side chain have been explored to enhance bioactivity. For instance, N-propionylation followed by lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduction produces N-alkyl variants with improved dopamine receptor affinity .

Biological and Environmental Relevance

Anaerobic Biodegradation

In sulfate-reducing bacteria, this compound arises as a metabolite during naphthalene degradation. The pathway involves:

  • Carboxylation: Naphthalene → 2-Naphthoic acid

  • CoA Activation: Formation of 2-naphthoyl-CoA

  • Reduction: ATP-dependent reduction to 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA) .

THNCoA reductase, a class I benzoyl-CoA reductase homolog, catalyzes the addition of two electrons to THNCoA, yielding hexahydro-2-naphthoyl-CoA (HHNCoA). Subsequent hydrolytic ring cleavage generates cis-2-carboxycyclohexylacetyl-CoA, which enters β-oxidation .

Physicochemical Properties

Thermodynamic Stability

Density functional theory (DFT) calculations indicate a heat of formation (ΔHf\Delta H_f^\circ) of 98.3kJ/mol98.3 \, \text{kJ/mol}, with strain energy contributions from the tetralin ring . The compound’s low water solubility (0.12mg/mL0.12 \, \text{mg/mL}) necessitates formulation in polar aprotic solvents for biological assays.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6) signals at δ 7.24 (m, 2H, aromatic), δ 2.81 (m, 2H, CH2NH2), and δ 1.75 (m, 1H, cyclohexyl) .

  • MS: HRMS (EI) m/z calculated for C12H17N\text{C}_{12}\text{H}_{17}\text{N}: 175.1361; observed: 175.1363 .

Analytical Methodologies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 5 µm) with acetonitrile/water (70:30) achieves baseline separation (tR=6.8mint_R = 6.8 \, \text{min}) . LC-MS/MS using electrospray ionization (ESI+) detects the [M+H]+ ion at m/z 175.27 with 92% accuracy .

Quantification Techniques

Ultraviolet spectroscopy (λmax=274nm\lambda_{\text{max}} = 274 \, \text{nm}) enables concentration determination in environmental samples, with a limit of detection (LOD) of 0.05μg/mL0.05 \, \mu\text{g/mL} .

Applications and Future Directions

Environmental Remediation

This compound serves as a biomarker for monitoring naphthalene degradation in anaerobic ecosystems. Field studies in contaminated aquifers correlate its concentration with microbial activity (r2=0.89r^2 = 0.89) .

Neuropharmacology

Dopamine receptor modulators based on this scaffold show promise in treating schizophrenia and Parkinson’s disease. In vivo trials in murine models demonstrate 40% reduction in hyperlocomotion at 10 mg/kg doses .

Challenges and Innovations

Current research focuses on:

  • Enantioselective Synthesis: Catalytic asymmetric hydrogenation to access (5R,8S)-enantiomers .

  • Biocatalytic Routes: Engineered cytochrome P450 enzymes for greener production .

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